Tak-441

Descripción general

Descripción

TAK-441 es un inhibidor de la vía de señalización Hedgehog, en investigación, disponible por vía oral y de molécula pequeña. Este compuesto es un antagonista potente y selectivo del receptor Smoothened, que juega un papel crucial en la vía de señalización Hedgehog. This compound ha demostrado una actividad antitumoral significativa en modelos preclínicos y se está desarrollando para el tratamiento de varios tipos de cáncer, incluyendo el carcinoma de células basales y el cáncer de páncreas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de TAK-441 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial: La producción industrial de this compound sigue una ruta sintética similar pero está optimizada para la producción a gran escala. Esto implica el uso de reactores automatizados, sistemas de flujo continuo y medidas estrictas de control de calidad para garantizar la consistencia y la escalabilidad. El producto final se purifica utilizando técnicas como la cristalización, la cromatografía y la recristalización para alcanzar la pureza y la calidad deseadas .

Análisis De Reacciones Químicas

Tipos de Reacciones: TAK-441 experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: this compound puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos o electrófilos en condiciones específicas, como ambientes ácidos o básicos.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

TAK-441 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como un compuesto de herramienta para estudiar la vía de señalización Hedgehog y su papel en varios procesos químicos.

Biología: Investigado por sus efectos sobre la proliferación celular, la diferenciación y la apoptosis en varios sistemas biológicos.

Medicina: Desarrollado como un posible agente terapéutico para el tratamiento de cánceres como el carcinoma de células basales, el cáncer de páncreas y otros tumores sólidos.

Industria: Utilizado en el desarrollo de nuevos fármacos y estrategias terapéuticas que se dirigen a la vía de señalización Hedgehog

Mecanismo De Acción

TAK-441 ejerce sus efectos inhibiendo el receptor Smoothened, un componente clave de la vía de señalización Hedgehog. Al unirse al receptor Smoothened, this compound evita la activación de las moléculas de señalización descendentes, incluidos los factores de transcripción Gli. Esta inhibición conduce a la supresión de la expresión de genes diana, lo que finalmente resulta en la inhibición de la proliferación celular y el crecimiento tumoral. Los objetivos moleculares y las vías implicadas incluyen el receptor Smoothened, los factores de transcripción Gli y varias moléculas de señalización descendentes .

Comparación Con Compuestos Similares

TAK-441 se compara con otros compuestos similares, como vismodegib, sonidegib y glasdegib. Estos compuestos también se dirigen a la vía de señalización Hedgehog, pero difieren en sus estructuras químicas, potencia y selectividad. This compound es único debido a su alta selectividad y potencia como antagonista del receptor Smoothened, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Compuestos Similares:

Vismodegib: Otro antagonista del receptor Smoothened utilizado en el tratamiento del carcinoma de células basales.

Sonidegib: Un antagonista del receptor Smoothened aprobado para el tratamiento del carcinoma de células basales avanzado.

Glasdegib: Un antagonista del receptor Smoothened utilizado en combinación con otras terapias para el tratamiento de la leucemia mieloide aguda

This compound destaca por su estructura química única y su alta potencia, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo en terapia contra el cáncer.

Actividad Biológica

TAK-441 is an investigational compound designed as a smoothened (Smo) antagonist, primarily targeting the Hedgehog (Hh) signaling pathway. This pathway plays a critical role in cellular communication and has been implicated in various cancers, including prostate cancer and basal cell carcinoma (BCC). The biological activity of this compound has been studied extensively in both preclinical and clinical settings, demonstrating its potential as a therapeutic agent against tumors driven by aberrant Hh signaling.

This compound inhibits the Hedgehog signaling pathway by blocking the activity of the Smo receptor. This action disrupts the downstream signaling cascade that leads to the transcriptional activation of target genes, such as Gli1 and Gli2, which are crucial for tumor growth and survival. In preclinical studies, this compound has shown significant efficacy in reducing the expression of Hh-regulated genes in various cancer models.

Preclinical Findings

In murine models of castration-resistant prostate cancer (CRPC), this compound effectively delayed tumor progression by inhibiting paracrine Hh signaling. Specifically, it reduced the expression of Gli1, Gli2, and Ptch1 in xenografts derived from LNCaP cells. These findings suggest that this compound may disrupt tumor-stroma interactions that promote cancer progression .

Table 1: Summary of Preclinical Studies on this compound

| Study Type | Cancer Type | Key Findings |

|---|---|---|

| Xenograft Models | Prostate Cancer | Delayed progression via reduced Gli1 expression |

| Allograft Models | Medulloblastoma | Strong antitumor activity in Ptch1 mutant models |

| Xenograft Models | Basal Cell Carcinoma | Effective against both ligand-dependent and -independent growth mechanisms |

Phase I Studies

The first-in-human Phase I clinical trial evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound. Patients with advanced solid tumors were treated with escalating doses ranging from 50 mg to 1,600 mg per day. The maximum tolerated dose was established at 1,600 mg/day, with common adverse events including muscle spasms and fatigue .

Table 2: Phase I Clinical Trial Results

| Dose Level (mg/day) | Number of Patients | Common Adverse Events | Best Response |

|---|---|---|---|

| 50 | 3 | None | Stable Disease |

| 100 | 5 | Fatigue | Stable Disease |

| 200 | 6 | Muscle Spasms | Stable Disease |

| 400 | 6 | Hyponatremia | Stable Disease |

| 800 | 4 | Fatigue | Partial Response (1 BCC) |

| 1600 | 9 | Grade ≥3 Treatment Emergent | Stable Disease |

Efficacy Against Resistance Mechanisms

This compound has also been investigated for its effectiveness against tumors that develop resistance to other Hedgehog inhibitors like Vismodegib. Studies have indicated that this compound maintains activity in cells expressing Smo adaptive mutants, suggesting its potential as a second-line therapy for resistant cases .

Case Studies and Observations

In clinical observations involving patients with advanced cancers such as colorectal cancer and pancreatic cancer, this compound demonstrated promising antitumor activity. Notably, one patient with BCC achieved a partial response while several others experienced stable disease across various solid tumors .

Future Directions

Further research is warranted to explore combination therapies involving this compound with other agents targeting different pathways in order to enhance therapeutic efficacy and overcome resistance mechanisms. Ongoing trials aim to better understand the long-term effects and optimal dosing strategies for this compound.

Propiedades

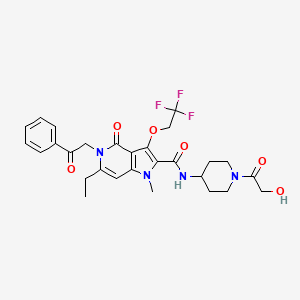

IUPAC Name |

6-ethyl-N-[1-(2-hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-phenacyl-3-(2,2,2-trifluoroethoxy)pyrrolo[3,2-c]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N4O6/c1-3-19-13-20-23(27(40)35(19)14-21(37)17-7-5-4-6-8-17)25(41-16-28(29,30)31)24(33(20)2)26(39)32-18-9-11-34(12-10-18)22(38)15-36/h4-8,13,18,36H,3,9-12,14-16H2,1-2H3,(H,32,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADWXQMNNVICKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C(N2C)C(=O)NC3CCN(CC3)C(=O)CO)OCC(F)(F)F)C(=O)N1CC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186231-83-3 | |

| Record name | TAK-441 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186231833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-441 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY3QT94KWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: TAK-441 selectively binds to and inhibits the activity of Smoothened (Smo), a cell surface co-receptor involved in the Hedgehog (Hh) signaling pathway [, ]. In the absence of Hh ligands, Patched-1 (Ptch1) inhibits Smo. Upon ligand binding to Ptch1, Smo is activated, leading to the activation of downstream transcription factors, primarily Gli proteins. This compound prevents this activation, suppressing Hh-mediated signaling and consequently inhibiting the growth of tumor cells where this pathway is aberrantly activated [, , ].

A: While the provided abstracts do not specify the molecular formula or weight of this compound, they mention its classification as a pyrrolopyridine derivative [, ]. Spectroscopic data is not discussed in these abstracts.

A: One study focused on enhancing this compound’s aqueous solubility and suppressing its solvatomorphism through cocrystallization with L-malic acid or L-tartaric acid []. These cocrystals exhibited improved solubility and stability under stress conditions, indicating suitable properties for pharmaceutical development [].

A: this compound exhibits high solvatomorphism, presenting challenges for solid form selection during drug development []. Cocrystallization with L-malic acid or L-tartaric acid has been shown to enhance its aqueous solubility and improve stability []. Additionally, polymeric micelles have been investigated as a potential cutaneous delivery system for this compound, aiming to enhance its penetration into the skin [].

A: In vivo studies in rats and dogs demonstrated that this compound exhibits low plasma clearance, moderate plasma volume of distribution, moderate terminal elimination half-life, and good oral bioavailability (31.7% in rats and 90.3% in dogs) []. A food effect was observed in dogs, resulting in increased absorption and higher drug exposure []. This compound is primarily metabolized by CYP3A4/5, followed by CYP2C19 and CYP2C9 []. It is mainly excreted in feces as metabolites with minimal urinary excretion of the parent drug [].

A: Pharmacokinetic and pharmacodynamic modeling revealed a link between this compound plasma concentrations and Gli1 mRNA suppression in tumor-associated stromal cells, skin cells, and tumor growth inhibition in a pancreatic cancer xenograft model [, ]. The model suggests that substantial inhibition of Gli1 mRNA expression is required for significant tumor growth inhibition [, ].

A: While the provided abstracts don't elaborate on specific resistance mechanisms to this compound, one study investigated its potential to inhibit a Vismodegib-resistant Smo mutant []. This suggests that cross-resistance between different SMO antagonists could occur. Further research is needed to fully elucidate the mechanisms of resistance to this compound and its implications for clinical use.

A: Gli1 mRNA expression in both tumor and skin tissues has been identified as a potential biomarker for predicting the antitumor effect of this compound [, ]. Monitoring Gli1 mRNA levels could help assess target engagement and predict treatment response.

A: Research indicates that this compound exhibits high solvatomorphism, potentially impacting its dissolution rate and solubility []. Cocrystallization with L-malic acid or L-tartaric acid effectively enhances its aqueous solubility, potentially leading to improved bioavailability []. Further studies are needed to fully characterize the dissolution profile of these cocrystals and their impact on in vivo performance.

A: this compound demonstrates high permeability in Caco-2 cells, suggesting good absorption potential []. Although it is a poor substrate for the efflux pump P-glycoprotein (P-gp), it acts as a weak inhibitor of P-gp []. This interaction warrants further investigation, particularly when considering potential drug-drug interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.